{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid
Overview
Description
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid is a compound with the molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure, which includes a carboxymethyl group, a 4-methylphenylsulfonyl group, and an aminoacetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid typically involves the reaction of 4-methylphenylsulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then carboxymethylated using chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- {(Carboxymethyl)[(4-chlorophenyl)sulfonyl]amino}acetic acid
- {(Carboxymethyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid
- {(Carboxymethyl)[(4-methoxyphenyl)sulfonyl]amino}acetic acid
Uniqueness
{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylphenylsulfonyl group enhances its stability and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[carboxymethyl-(4-methylphenyl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-8-2-4-9(5-3-8)19(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDVECDHDWSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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